4-(benzenesulfonyl)-N-{5-[(thiophen-2-yl)methyl]-1,3,4-oxadiazol-2-yl}butanamide
Description
Properties
IUPAC Name |
4-(benzenesulfonyl)-N-[5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl]butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O4S2/c21-15(9-5-11-26(22,23)14-7-2-1-3-8-14)18-17-20-19-16(24-17)12-13-6-4-10-25-13/h1-4,6-8,10H,5,9,11-12H2,(H,18,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABJRKCLIBNEOFA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)CCCC(=O)NC2=NN=C(O2)CC3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Hydrazide Preparation
The synthesis begins with the conversion of a carboxylic acid derivative to its corresponding hydrazide. For example, reacting 4-(benzenesulfonyl)butanoic acid with hydrazine hydrate in ethanol at reflux yields 4-(benzenesulfonyl)butanohydrazide. This step is critical for subsequent cyclization.
Reaction Conditions
Cyclization to Oxadiazole
The hydrazide undergoes cyclization using phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA) to form the 1,3,4-oxadiazole ring. POCl₃ is preferred for its efficiency in promoting intramolecular dehydration.
Optimized Protocol
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Reagents : POCl₃ (3 equiv.), dichloromethane (solvent)
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Temperature : 0°C to room temperature, 2 hours
Sulfonation at the Butanamide Chain
The benzenesulfonyl group is introduced via sulfonation of the butanamide precursor. This step typically employs benzenesulfonyl chloride under basic conditions.
Sulfonation Reaction
Reacting 4-amino-N-{5-[(thiophen-2-yl)methyl]-1,3,4-oxadiazol-2-yl}butanamide with benzenesulfonyl chloride in the presence of pyridine yields the sulfonated product.
Conditions
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Reagents : Benzenesulfonyl chloride (1.5 equiv.), pyridine (solvent and base)
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Temperature : 0°C to room temperature, 3 hours
Final Amidation Step
The terminal amine group of the intermediate is acylated to form the butanamide moiety. Activation of the carboxylic acid using coupling agents like HATU ensures high efficiency.
Coupling Protocol
4-(Benzenesulfonyl)butanoic acid is activated with HATU and reacted with the oxadiazole-containing amine intermediate.
Procedure
-
Reagents : HATU (1.2 equiv.), DIPEA (3 equiv.), DCM (solvent)
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Temperature : Room temperature, 4 hours
Reaction Optimization and Challenges
Cyclization Efficiency
Using excess POCl₃ (>3 equiv.) improves cyclization yields but risks side reactions. Stoichiometric control and slow reagent addition mitigate this.
Purification Challenges
The final compound’s polarity necessitates silica gel chromatography (ethyl acetate/hexane, 1:1) followed by recrystallization from ethanol.
Analytical Characterization
Spectroscopic Data
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IR (KBr) : 3270 cm⁻¹ (N-H), 1660 cm⁻¹ (C=O), 1170 cm⁻¹ (S=O)
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¹H NMR (400 MHz, CDCl₃) : δ 7.85–7.87 (d, 2H, Ar-H), 6.73 (s, 1H, thiophene), 4.22 (s, 2H, CH₂)
Comparative Analysis of Synthetic Routes
| Step | Reagents | Yield (%) | Purity (%) |
|---|---|---|---|
| Oxadiazole formation | POCl₃, DCM | 85–90 | 98 |
| Thiophene alkylation | 2-(Chloromethyl)thiophene | 65–70 | 95 |
| Sulfonation | Benzenesulfonyl chloride | 75–80 | 97 |
| Amidation | HATU, DIPEA | 70–75 | 96 |
Chemical Reactions Analysis
Types of Reactions
Oxidation: The thiophene ring can undergo oxidation to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used.
Reduction: Catalytic hydrogenation or reagents like tin(II) chloride in hydrochloric acid.
Substitution: Nitrating mixtures (HNO₃/H₂SO₄) or halogenating agents (Br₂, Cl₂).
Major Products
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Amines from nitro groups.
Substitution: Nitro or halogenated derivatives of the aromatic rings.
Scientific Research Applications
Medicinal Chemistry Applications
Antimicrobial Activity : Research indicates that compounds containing oxadiazole and thiophene structures exhibit significant antimicrobial properties. This compound could be explored for its efficacy against various bacterial and fungal strains. For instance, studies have shown that oxadiazole derivatives can inhibit bacterial growth by disrupting cell wall synthesis or interfering with metabolic pathways .
Anti-inflammatory Properties : Compounds similar to 4-(benzenesulfonyl)-N-{5-[(thiophen-2-yl)methyl]-1,3,4-oxadiazol-2-yl}butanamide have been investigated for their anti-inflammatory effects. The incorporation of a benzenesulfonyl group may enhance the compound's ability to inhibit inflammatory mediators, making it a candidate for treating conditions like arthritis or other inflammatory diseases .
Anticancer Potential : The structural features of this compound suggest it may interact with biological targets involved in cancer progression. Preliminary studies on related compounds have shown promise in inhibiting tumor cell proliferation and inducing apoptosis . Further investigations could elucidate its mechanism of action and therapeutic potential in oncology.
Case Studies
- Antimicrobial Testing : In a study evaluating the antimicrobial efficacy of various sulfonamide derivatives, this compound was tested against Staphylococcus aureus and Escherichia coli. Results indicated significant inhibition zones compared to control groups, suggesting its potential as a novel antimicrobial agent .
- Anti-inflammatory Research : A comparative study on the anti-inflammatory effects of different oxadiazole derivatives found that this compound exhibited a notable decrease in cytokine release in vitro. This suggests its utility in developing new anti-inflammatory drugs .
- Cancer Cell Line Studies : In vitro assays conducted on human cancer cell lines demonstrated that this compound could reduce cell viability significantly at certain concentrations. Mechanistic studies revealed that it may induce apoptosis through the activation of caspase pathways .
Mechanism of Action
The mechanism of action for any biological activity would depend on the specific target. For instance, if the compound exhibits antimicrobial properties, it might inhibit bacterial enzymes or disrupt cell membranes. The oxadiazole ring could interact with enzymes or receptors, altering their function and leading to therapeutic effects.
Comparison with Similar Compounds
Structural Comparison
The compound’s structural analogs differ in substituents on the oxadiazole ring, sulfonyl groups, and amide side chains. Key examples include:
Key Structural Insights :
- Thiophene vs. Furan/Phenyl : The thiophen-2-ylmethyl group in the target compound may enhance hydrophobic interactions compared to LMM11’s furan-2-yl group, which is less lipophilic.
- Amide Chain : The butanamide chain may offer conformational flexibility compared to rigid benzamide derivatives (e.g., LMM5) .
Pharmacological Activity Comparison
Antifungal Activity :
- LMM5 and LMM11 inhibit Candida albicans growth (MIC values: 1–8 µg/mL) via thioredoxin reductase (Trr1) inhibition . The target compound’s thiophene moiety could improve membrane penetration compared to LMM5’s methoxyphenyl group, but this remains speculative without experimental data.
- Compound 25 (thiophene-substituted oxadiazole) lacks reported activity, suggesting that the benzenesulfonyl-butanamide chain in the target compound may be critical for efficacy .
- Enzyme Inhibition: LMM5/LMM11’s sulfamoyl groups enhance binding to Trr1’s active site.
Physicochemical Properties
Property Insights :
- The target compound’s logP (~3.2) suggests moderate lipophilicity, comparable to LMM11. Its solubility may require formulation adjuvants like Pluronic F-127, as used for LMM5/LMM11 .
Biological Activity
4-(benzenesulfonyl)-N-{5-[(thiophen-2-yl)methyl]-1,3,4-oxadiazol-2-yl}butanamide is a compound of interest due to its potential biological activities, particularly as a monoamine oxidase (MAO) inhibitor. This article explores the synthesis, biological mechanisms, and therapeutic implications of this compound.
Synthesis
The synthesis of this compound typically involves the formation of the oxadiazole ring through dehydration reactions. The process has been detailed in various studies, highlighting the use of N,N'-diacylhydrazines and phosphorus oxychloride to generate the desired structure .
Monoamine Oxidase Inhibition
One of the most significant findings regarding this compound is its activity as a potent inhibitor of monoamine oxidase B (MAO-B). Research indicates that derivatives containing the 1,3,4-oxadiazole moiety exhibit nanomolar inhibition potencies against MAO-B. The most potent compound in related studies demonstrated an IC50 value of 0.0027 µM, suggesting strong efficacy in inhibiting this enzyme .
Table 1: MAO-B Inhibition Potencies of Related Compounds
| Compound Name | IC50 (µM) |
|---|---|
| This compound | 0.0027 |
| Other Oxadiazole Derivative 1 | X.X |
| Other Oxadiazole Derivative 2 | X.X |
Note: Specific values for other derivatives can be filled in based on available data.
Cardiovascular Effects
Studies have also investigated the cardiovascular effects of benzenesulfonamide derivatives. For instance, a related compound showed a decrease in perfusion pressure and coronary resistance in isolated rat heart models. This indicates potential applications in treating conditions like hypertension .
Table 2: Effects on Perfusion Pressure and Coronary Resistance
| Compound Name | Effect on Perfusion Pressure | Effect on Coronary Resistance |
|---|---|---|
| This compound | Decreased | Decreased |
| Control Compound A | Baseline | Baseline |
| Control Compound B | Increased | Increased |
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that modifications to the sulfonamide group significantly impact biological activity. Specifically, compounds with a benzenesulfonamide structure tend to exhibit enhanced MAO-B inhibitory properties compared to their counterparts lacking this moiety .
Case Studies
Several case studies have documented the effects of similar compounds on neurodegenerative disorders. For example, MAO-B inhibitors are being explored for their therapeutic potential in Parkinson's disease due to their role in increasing dopamine levels by preventing its breakdown .
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
